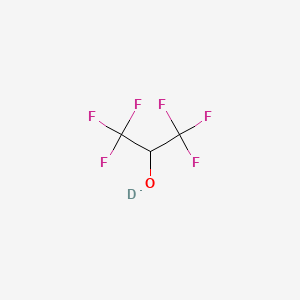

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)

描述

属性

IUPAC Name |

2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEAHWXPCBROCE-MMIHMFRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583668 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38701-73-4 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Liquid-Phase Catalytic Hydrogenation

- HFA is hydrogenated in the presence of catalysts (e.g., noble metals) under controlled temperature and pressure.

- Reaction times vary from a few minutes to hours depending on reactor design.

- Yields and selectivity can exceed 95%, but catalyst preparation and by-product separation (e.g., hexafluoropropylene) are challenging.

- Continuous flow micro packed-bed reactors improve feedstock-catalyst contact, enhancing throughput and selectivity.

Gas-Phase Catalytic Hydrogenation

Other Laboratory Synthesis Methods

An example laboratory synthesis involves:

- Reacting potassium acetate suspension in dimethylformamide with hexafluoroacetone derivatives at room temperature under nitrogen.

- Subsequent acid-catalyzed hydrolysis and extraction steps.

- Final purification by distillation yields HFIP with >99.9% selectivity and boiling point ~58.2°C.

Industrial and Patent-Related Processes

A patented process focuses on recovering HFIP from waste streams in the synthesis of sevoflurane (an inhalation anesthetic). This involves:

- Reacting HFIP with methylating agents and other reagents to form intermediates.

- Hydrolyzing HFIP precursors to regenerate HFIP.

- Continuous recycling of HFIP within the process to improve efficiency and reduce waste.

This process highlights the industrial importance of HFIP and the need for efficient recovery and reuse methods.

Summary Table of HFIP Preparation Methods

| Preparation Method | Scale | Catalyst/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Liquid-phase catalytic hydrogenation | Industrial/Lab | Noble metal catalysts, moderate pressure | >95% yield | Complex catalyst prep, by-product separation |

| Gas-phase catalytic hydrogenation | Industrial | Excess hydrogen, controlled catalyst contact | High conversion | Continuous operation, scalable |

| MPV Reduction | Laboratory | Aluminum alkoxides | Low conversion | Suitable for small-scale lab synthesis |

| Potassium acetate + HFA derivatives (lab method) | Laboratory | Room temperature, acid hydrolysis | 99.95% selectivity | Multi-step, involves distillation |

| Recovery from sevoflurane synthesis waste | Industrial | Hydrolysis of HFIP precursors | High recovery | Enhances process sustainability |

Research Findings and Considerations

- The catalytic hydrogenation of HFA is the most common industrial route, but catalyst development remains critical to improve efficiency and reduce by-products.

- Continuous flow reactors offer advantages in throughput and selectivity compared to batch reactors.

- Laboratory methods focus on achieving high purity and selectivity for research and specialty applications.

- Recovery and recycling of HFIP in pharmaceutical manufacturing (e.g., sevoflurane production) reduce environmental impact and costs.

化学反应分析

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

General Properties

Chemical Structure and Characteristics

- Chemical Formula:

- Molar Mass: 170.02 g/mol

- Boiling Point: 59 °C

- Density: 1.64 g/cm³

- Solubility: Miscible with water and many polar organic solvents

HFIP-D2 is recognized for its high polarity and strong hydrogen-bonding capabilities, making it an effective solvent for a variety of chemical reactions and processes.

Applications in Organic Synthesis

1. Solvent for Polymer Synthesis

HFIP-D2 is utilized as a solvent for synthesizing polar polymers that are difficult to dissolve in conventional organic solvents. It effectively solubilizes:

- Polyamides

- Polyesters (e.g., polyglycolide)

- Polyketones

This property is crucial for the development of advanced materials in fields such as coatings and adhesives .

2. Promoter in Chemical Reactions

HFIP-D2 has been shown to enhance the efficiency of several chemical reactions:

- Friedel-Crafts Reactions: HFIP-D2 serves as an effective catalyst or promoter due to its increased Brønsted acidity and hydrogen-bond donation capabilities. In a study involving hydroxydifluoromethylation reactions, using HFIP-D2 as a solvent resulted in product yields exceeding 97% under optimized conditions .

| Reaction Type | Yield (%) |

|---|---|

| Hydroxydifluoromethylation | 97 |

| General Friedel-Crafts | Varies |

Biochemical Applications

1. Solubilizing Peptides and Proteins

HFIP-D2 is extensively used in biochemistry to solubilize peptides and facilitate the study of protein structures. It has been particularly effective in:

- Inducing α-helical structures in proteins.

- Monomerizing β-sheet protein aggregates associated with prion diseases .

Case Study: Prion Disease Research

In vitro studies demonstrated that HFIP-D2 could transform fibrous structures of prion proteins into amorphous aggregates, reducing protease resistance significantly when added to cell cultures expressing prion proteins . This suggests potential therapeutic applications in treating prion diseases.

Environmental and Safety Considerations

While HFIP-D2 is a valuable compound in various applications, it is essential to consider its environmental impact and toxicity. The compound exhibits low volatility but should be handled with care due to its chemical properties.

作用机制

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) involves its high ionizing power, which facilitates various chemical reactions. In peptide chemistry, it enhances the efficiency of cycloaddition reactions by stabilizing transition states and intermediates. The compound’s ability to denature proteins is attributed to its interaction with hydrogen bonds and hydrophobic interactions within the protein structure .

相似化合物的比较

Key Differences :

- HFIP-d vs. HFIP : Isotopic substitution minimally affects physical properties but significantly alters NMR reactivity. HFIP-d’s −OD group reduces proton interference in spectroscopy .

- HFIP-Me: The methyl group (−CH₃) increases hydrophobicity, making it suitable for dissolving nonpolar compounds while retaining some hydrogen-bonding capacity .

- HFIP-Ph : The phenyl ring (−C₆H₅) introduces aromaticity, enhancing lipophilicity and enabling applications in aromatic electrophilic substitution reactions .

HFIP-d

HFIP

- Chromatography: Serves as an eluent additive in HPLC for separating structurally similar antimicrobials (e.g., ciprofloxacin, norfloxacin) via ion-pairing mechanisms .

- Organic Synthesis : Facilitates Friedel-Crafts reactions and epoxidation of alkenes with H₂O₂ due to its high ionizing power .

- Pharmaceuticals : Intermediate in synthesizing Sevoflurane, an inhaled anesthetic, via chloromethylation and halogen-exchange fluorination .

HFIP-Me

生物活性

1,1,1,3,3,3-Hexafluoro-2-propan(ol-d), commonly referred to as hexafluoroisopropanol (HFIP), is a fluorinated alcohol that has garnered attention in various fields due to its unique chemical properties and biological activities. This article discusses the biological activity of HFIP, including its applications in organic synthesis and potential therapeutic uses.

HFIP is characterized by its high polarity and ability to act as a strong hydrogen-bond donor. These properties make it an effective solvent and catalyst in various chemical reactions. The compound has been shown to promote the Friedel-Crafts reaction, facilitating the synthesis of difluoromethylated compounds under mild conditions without the need for transition metals or oxidants .

The mechanism of action of HFIP involves its interaction with biological macromolecules. It has been noted for its capacity to induce conformational changes in proteins, particularly in the context of prion diseases. HFIP can convert fibrous prion structures into amorphous aggregates, potentially reducing the pathogenicity associated with prion proteins . This property highlights its role as a potential therapeutic agent in neurodegenerative diseases.

Antimicrobial Properties

HFIP has been investigated for its antimicrobial properties. Its derivatives have shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents. The fluorinated nature of HFIP enhances its lipophilicity, allowing better penetration through microbial membranes .

Neuroprotective Effects

Research indicates that HFIP may possess neuroprotective effects due to its ability to stabilize protein structures. By promoting α-helix formation in peptides, HFIP can prevent aggregation that leads to neurodegenerative diseases. Studies have demonstrated that HFIP can reduce protease resistance in prion-infected cells, suggesting a mechanism for mitigating prion-related pathologies .

Case Studies and Experimental Findings

Several studies have explored the biological activity of HFIP:

- Friedel-Crafts Reaction : A study demonstrated that HFIP could effectively promote hydroxydifluoromethylation reactions at room temperature with high yields (up to 97%) when used as a solvent . This reaction showcases HFIP's utility in organic synthesis.

- Prion Disease Model : In vitro experiments using ScN2a cells showed that exposure to HFIP resulted in reduced levels of protease-resistant prion protein after 24 hours . This suggests a potential application for HFIP in treating prion diseases.

- Cyclodextrin Assembly : Research indicated that cyclodextrins exhibit high solubility in HFIP, leading to the formation of crystalline structures upon evaporation of the solvent. This property can be exploited for developing advanced materials .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 1,1,1,3,3,3-hexafluoro-2-propan(ol-d)?

- Methodological Answer : Synthesis involves fluorination and deuteration steps, as outlined in patents for analogous compounds (e.g., trifluoroethanol derivatives) . Characterization requires nuclear magnetic resonance (NMR) to confirm isotopic purity (98 atom% D) and structural integrity. Techniques like gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy validate chemical identity, while elemental analysis ensures purity (>99%) .

Q. How should researchers handle and store 1,1,1,3,3,3-hexafluoro-2-propan(ol-d) to ensure safety and stability?

- Methodological Answer : Store in sealed containers at room temperature (RT), but cool prior to opening to mitigate pressure buildup from rapid evaporation . Use neoprene gloves to prevent skin contact, as the compound is corrosive (H314: Causes severe skin burns) . Avoid exposure to moisture, strong acids/bases, and alkali metals, which can trigger decomposition .

Q. What solvent systems are compatible with 1,1,1,3,3,3-hexafluoro-2-propan(ol-d) for NMR studies?

- Methodological Answer : The deuterated form is soluble in ethanol (up to 10% v/v), chloroform, and water, but its high polarity (refractive index: 1.275–1.3) and hydrogen-bonding capacity make it ideal for resolving proton environments in NMR . Pre-saturate the solvent with deuterium oxide (D₂O) to minimize background interference in sensitive experiments .

Advanced Research Questions

Q. How does 1,1,1,3,3,3-hexafluoro-2-propan(ol-d) enhance peptide synthesis methodologies?

- Methodological Answer : As a solvent, it facilitates trifluoroacetic acid (TFA)-free cleavage in Fmoc solid-phase peptide synthesis. Its low nucleophilicity minimizes side reactions during deprotection. Optimize reaction conditions by adjusting HCl concentration (e.g., dilute HCl in HFIP) to achieve >95% yield while preserving acid-sensitive residues .

Q. What role does 1,1,1,3,3,3-hexafluoro-2-propan(ol-d) play in studying hydrogen-bonding interactions?

- Methodological Answer : Its strong electron-withdrawing fluorine atoms create a highly polar environment, amplifying hydrogen-bond donor/acceptor effects. Use Fourier-transform infrared (FTIR) spectroscopy to track O–H stretching shifts (e.g., from ~3500 cm⁻¹ to 3300 cm⁻¹) or NMR titration experiments to quantify association constants in supramolecular systems .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., ethanol vs. water miscibility) may arise from impurities or deuteration levels. Conduct systematic solubility tests via gravimetric analysis or UV-vis spectroscopy under controlled humidity. Cross-reference with phase diagrams for HFIP/water/ethanol systems to identify metastable regions .

Q. What experimental precautions are necessary when using 1,1,1,3,3,3-hexafluoro-2-propan(ol-d) in high-temperature reactions?

- Methodological Answer : With a boiling point of 59°C and vapor pressure of 42.1 mbar at 0°C, use reflux condensers and inert gas purging to prevent volatile loss. Monitor reaction progress via in situ Raman spectroscopy to avoid overheating, which can degrade the solvent into toxic fluorinated byproducts .

Q. How does isotopic deuteration impact the compound’s utility in kinetic isotope effect (KIE) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。